4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole
Description
Properties
CAS No. |
85391-64-6 |
|---|---|
Molecular Formula |
C13H6Cl3NOS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
4-chloro-2-(2,4-dichlorophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6Cl3NOS/c14-7-4-5-10(9(16)6-7)18-13-17-12-8(15)2-1-3-11(12)19-13/h1-6H |
InChI Key |
HYFCOEUFNGCEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole typically involves the reaction of 2,4-dichlorophenol with 4-chlorobenzothiazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
| Application | Description |
|---|---|
| Synthesis | Used as an intermediate in organic synthesis for creating complex molecules. |
Biological Applications
Antimicrobial and Antifungal Properties
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. Various studies have reported its effectiveness against different bacterial strains and fungi, highlighting its potential as a therapeutic agent.
Case Study: Antifungal Activity
In a study focusing on the antifungal properties of benzothiazole derivatives, 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole showed notable inhibitory effects against Botrytis cinerea and Rhizoctonia solani, with inhibition rates reaching up to 97% at specific concentrations .
| Fungus | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|
| Botrytis cinerea | 50 | 97 |
| Rhizoctonia solani | 50 | 92 |
Medicinal Applications
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications in treating various diseases, including cancer. Benzothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth through multiple mechanisms.
Case Study: Anticancer Activity
A review of benzothiazole derivatives indicated that compounds similar to 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole possess anticancer properties against several cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of metalloenzymes associated with tumor progression .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.0 | Metalloenzyme inhibition |
| HepG2 | 3.5 | Metalloenzyme inhibition |
Industrial Applications
Dyes and Pigments Production
In industrial settings, 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole is utilized in the production of dyes and pigments due to its stable chemical structure and ability to form vibrant colors.
| Application | Description |
|---|---|
| Dyes | Used in synthesizing dyes for textiles and coatings. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The dichlorophenoxy group in the target compound contributes to its higher LogP (5.43) compared to methoxy-substituted analogs (e.g., 4-Chloro-2-(2-methoxyphenoxy)benzothiazole), which are less lipophilic due to the polar methoxy group .
- Crystallography: Dihedral angles between aromatic rings (e.g., 8.76° in 5-chloro-2-(4-methoxyphenyl)benzothiazole ) influence molecular packing and stability.
Pharmacokinetic and Industrial Relevance
- Bioavailability: The high LogP of 4-chloro-2-(2,4-dichlorophenoxy)benzothiazole suggests favorable tissue penetration but may pose challenges for aqueous solubility.
- Analytical Methods : Reverse-phase HPLC () is effective for quality control, while crystallography () aids in structural validation.
- Industrial Applications : Halogenated benzothiazoles are used in agrochemicals and pharmaceuticals, leveraging their stability and reactivity .
Biological Activity
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by empirical data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H8Cl3NOS
- Molecular Weight : 317.63 g/mol
- IUPAC Name : 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been shown to bind to various molecular targets, leading to alterations in enzymatic activity and cellular signaling pathways. This binding can result in antimicrobial effects and potential therapeutic applications against various diseases.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound:
- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 25–50 µg/mL against pathogens such as E. coli and Staphylococcus aureus .
- Antifungal Activity : Research indicates that it also possesses antifungal properties, inhibiting the growth of fungi at similar concentrations. Its effectiveness is attributed to the presence of the dichlorophenyl moiety, which enhances its lipophilicity and penetration into microbial cells .
Anticancer Activity
The anticancer potential of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole has been explored in various cancer cell lines:
- Cell Line Studies : In studies involving A431 (epidermoid carcinoma), H1299 (lung cancer), and other cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.19 to 3.3 mM . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth .
- Structure-Activity Relationship (SAR) : SAR studies have shown that substituents on the benzothiazole ring significantly influence its anticancer activity. For instance, chlorinated derivatives have been linked to enhanced cytotoxicity due to increased interaction with cellular targets .
Comparative Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole:
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 25–50 µg/mL | |
| Antifungal | Various fungi | Similar to antibacterial | |
| Anticancer | A431, H1299 | 0.19–3.3 mM |
Case Studies
- Antimicrobial Efficacy : In a study conducted by Tratrat et al., derivatives of benzothiazole including 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole showed potent antibacterial activity comparable to standard antibiotics like streptomycin .
- Cytotoxicity in Cancer Cells : A recent investigation highlighted that this compound effectively inhibited cell proliferation in multiple cancer cell lines while promoting apoptosis through caspase activation pathways .
Q & A
Q. What statistical methods are suitable for dose-response analysis in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences between derivatives. For example, fluorinated analogs showed a 3-fold increase in potency compared to chlorinated variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
